![molecular formula C19H20N2O4 B7359786 methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate](/img/structure/B7359786.png)
methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate, also known as MK-1775, is a potent and selective small-molecule inhibitor of the checkpoint kinase 1 (Chk1) enzyme. This molecule has been widely studied in the field of cancer research due to its ability to enhance the efficacy of DNA-damaging agents and promote cell death in cancer cells.
Mecanismo De Acción
Methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate works by inhibiting the Chk1 enzyme, which is involved in the DNA damage response and repair pathways. When DNA damage occurs, Chk1 is activated and halts cell cycle progression to allow time for repair. By inhibiting Chk1, methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate prevents cells from repairing DNA damage and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical effects of methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate include inhibition of Chk1, which leads to increased DNA damage and cell death in cancer cells. Physiologically, methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate has been shown to sensitize cancer cells to DNA-damaging agents and promote cell death in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate in lab experiments is its potent and selective inhibition of Chk1, which allows for specific targeting of this enzyme. However, one limitation is its relatively low yield in synthesis, which can limit its availability for use in experiments.
Direcciones Futuras
There are several potential future directions for research involving methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate. One area of interest is in combination therapy with other DNA-damaging agents to enhance the efficacy of cancer treatment. Additionally, further studies are needed to determine the optimal dosing and administration of methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate in clinical settings. Finally, research is needed to investigate the potential of methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate in other disease areas beyond cancer, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate involves several steps, starting with the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-amino-3-(2-methyl-3,4-dihydro-2H-chromen-4-yl)propanoate to form the desired product, methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate. The overall yield of this synthesis is around 30%.
Aplicaciones Científicas De Investigación
Methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy by inhibiting the Chk1 enzyme, which is involved in DNA damage response and repair. This sensitization leads to increased cell death in cancer cells, while sparing healthy cells.
Propiedades
IUPAC Name |
methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-10-16(15-8-3-4-9-17(15)25-12)21-19(23)20-14-7-5-6-13(11-14)18(22)24-2/h3-9,11-12,16H,10H2,1-2H3,(H2,20,21,23)/t12-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBSQZMSYNMKDU-MLGOLLRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)NC(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C2O1)NC(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.